1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
Description
1-(4-Chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a 4-chlorophenyl group and a methanesulfonamide moiety attached to a bicyclic benzoxazepinone core.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-23-17-10-9-16(11-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-5-7-15(21)8-6-14/h5-11,22H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDBXOQTMAOVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide involves multiple steps, starting with the preparation of the core oxazepine ring. The process typically includes:
Formation of the oxazepine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxazepine ring.
Attachment of the methanesulfonamide group: This final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The closest structural analogue identified is N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (reported in RCSB PDB ligand data, 2016) . Key structural differences and their implications are summarized below:
Functional Implications
- In contrast, the target compound’s 4-chlorophenyl group may offer moderate lipophilicity with selective aromatic interactions .
- Electron-Withdrawing Effects : The trifluoroethyl group in the analogous compound introduces strong electron-withdrawing properties, which could stabilize receptor binding via dipole interactions. The 4-chlorophenyl group in the target compound may exert similar effects but with reduced steric bulk.
Hypothetical Pharmacological Profiles
While direct activity data for the target compound are unavailable, the analogous compound’s structural features suggest possible applications in kinase or protease inhibition, common therapeutic areas for benzoxazepine derivatives. The trifluoroethyl group in the analogue may enhance binding affinity to hydrophobic pockets in enzymes, whereas the 4-chlorophenyl group in the target compound could favor interactions with chlorophilic binding sites (e.g., halogen bonds in ATP-binding domains) .
Q & A
Q. What are the key synthetic routes for this compound, and how can its purity be validated?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the benzoxazepine core via precursors like 5-ethyl-3,3-dimethyl-4-oxo derivatives under controlled conditions (e.g., reflux in anhydrous solvents) .
- Sulfonamide Coupling : Reaction with 4-chlorophenylmethanesulfonyl chloride, optimized for temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .
- Characterization : Confirm structure via /-NMR (peaks for sulfonamide -SO- and benzoxazepine rings) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What are the stability considerations for this compound under laboratory conditions?
Stability depends on functional group reactivity:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C based on related sulfonamides) .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) with HPLC monitoring; the sulfonamide group may degrade under strongly acidic/basic conditions .
- Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) to identify degradation products .
Advanced Research Questions
Q. How can reaction yields and selectivity be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature). For example, highlights flow chemistry for improved mixing and heat transfer in diazomethane synthesis, applicable here .
- Continuous Flow Systems : Adopt microreactors to enhance reproducibility and reduce side reactions (e.g., epimerization) during cyclization .
- Catalyst Screening : Test Pd/C or organocatalysts for coupling steps to minimize byproducts .
Q. How can computational methods elucidate this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock4 ( ) to predict binding modes with enzymes (e.g., kinases) or receptors. Adjust receptor flexibility settings to model induced-fit interactions .
- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM force field) to assess stability of ligand-target complexes .
- SAR Analysis : Compare with analogs (e.g., ) to identify critical substituents (e.g., 4-chlorophenyl for hydrophobic interactions) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC vs. EC) .
- Orthogonal Validation : Combine in vitro enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to confirm mechanism-specific effects .
- Impurity Profiling : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates) influencing bioactivity .
Q. What advanced analytical techniques can resolve structural ambiguities in derivatives?
- X-ray Crystallography : Determine absolute configuration of the benzoxazepine ring and sulfonamide orientation .
- 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm regioselectivity in substitution reactions .
- In situ FTIR : Monitor real-time reaction progress (e.g., carbonyl stretching at ~1700 cm for oxo-group stability) .
Methodological Tables
Q. Table 1: Key Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | +25% vs. RT | |
| Solvent | DMF/THF (1:1) | Reduces dimerization | |
| Catalyst (Pd/C) | 5 mol% | 90% conversion |
Q. Table 2: Stability Profile
| Condition | Degradation Threshold | Analytical Method | Reference |
|---|---|---|---|
| pH < 2 | >6 hours | HPLC (Rt = 8.2 min) | |
| UV light (320 nm) | 48 hours | TLC/MS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
